(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid” is a compound that belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . It has been used in trials studying the treatment of Heart Failure and Kidney Disease .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 926.09 and a chemical formula of C43H67N13O10 . The structure includes multiple functional groups, including carboxylic acids, amides, and a pyrrolidine ring .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the formation of the pyrrolidine ring and subsequent deprotection and formylation reactions.", "Starting Materials": [ "L-alanine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N,N-diisopropylethylamine (DIPEA)", "2-oxo-1-pyrrolidineacetamide", "Trifluoroacetic acid (TFA)", "Formic acid", "Triethylamine (TEA)", "Ethyl chloroformate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of L-alanine with ethyl chloroformate and DIPEA", "Protection of the amine group of L-alanine with tert-butyloxycarbonyl (Boc) group and DIPEA", "Coupling of the protected L-alanine with 2-oxo-1-pyrrolidineacetamide using DCC and NHS", "Cleavage of the Boc protecting group with TFA", "Formation of the pyrrolidine ring by cyclization of the intermediate with TEA", "Deprotection of the ethyl ester group with methanol and water", "Formylation of the amine group with formic acid and TEA", "Final deprotection of the carboxylic acid group with TFA" ] } | |
CAS No. |
125092-66-2 |
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H13N3O5/c10-6(13)3-5(9(16)17)12-8(15)4-1-2-7(14)11-4/h4-5H,1-3H2,(H2,10,13)(H,11,14)(H,12,15)(H,16,17)/t4-,5-/m0/s1 |
InChI Key |
BQZCHHUDWADDJM-WHFBIAKZSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.